

Olorofim intrinsic resistance Mucorales species absence activity

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Compound Focus: Olorofim

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Olorofim's Spectrum of Activity and Resistance

Olorofim is a first-in-class antifungal from the orotomide class. Its unique mechanism of action and spectrum of activity also explain its lack of effect against certain fungi.

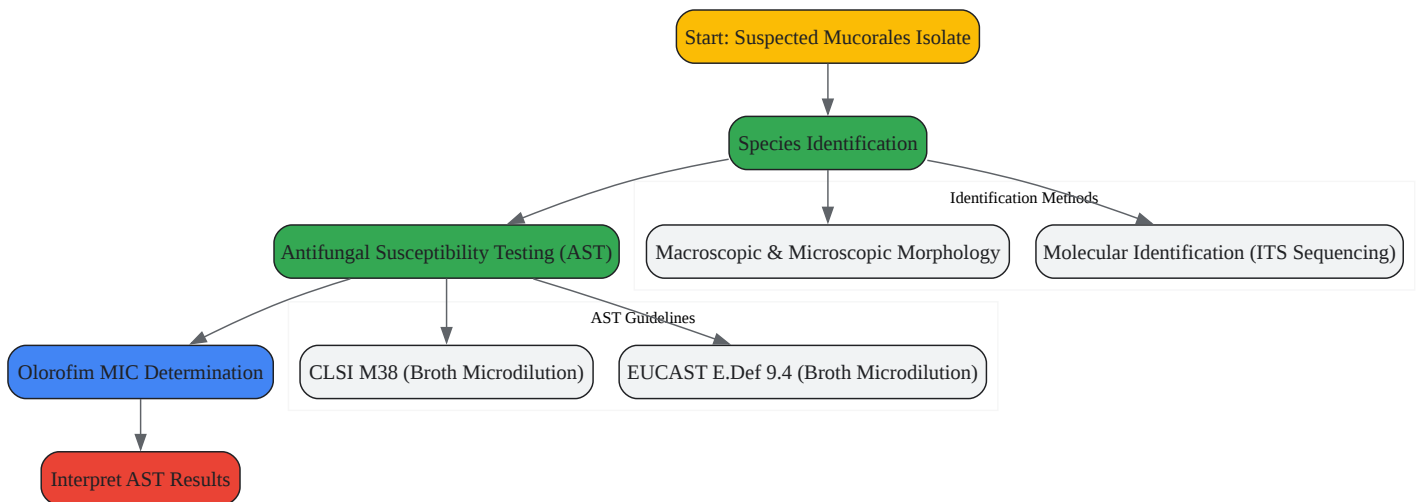
- **Mechanism of Action:** **Olorofim** acts as a reversible inhibitor of the **dihydroorotate dehydrogenase (DHODH)** enzyme. This enzyme catalyzes a critical step in the *de novo* biosynthesis of pyrimidines, which are essential building blocks for DNA, RNA, and fungal cell wall components [1] [2] [3].
- **Spectrum of Activity:** The following table summarizes the reported *in vitro* activity of **olorofim** against various fungal pathogens.

Fungal Group	Examples	Olorofim Activity
Moulds & Dimorphic Fungi	<i>Aspergillus</i> spp., <i>Lomentospora prolificans</i> , <i>Scedosporium</i> spp., <i>Coccidioides</i> spp. [1] [2]	Active
Yeasts	<i>Candida</i> spp., <i>Cryptococcus neoformans</i> [2] [4]	Not Active
Mucorales	<i>Rhizopus</i> , <i>Mucor</i> , <i>Lichtheimia</i> , <i>Rhizomucor</i> , <i>Cunninghamella</i> [1] [2] [5]	Not Active (Intrinsic Resistance)

The intrinsic resistance in Mucorales and yeasts is attributed to variations in the structure of the DHODH enzyme target, which prevent **olorofim** from binding effectively [2] [4].

Confirming Resistance in Mucorales: An Experimental Workflow

For researchers needing to confirm the intrinsic resistance of Mucorales to **olorofim** in the laboratory, the following workflow and protocols are recommended.



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Detailed Experimental Protocols

- **Species Identification**

- **Macroscopic and Microscopic Morphology:** Sub-culture the isolate on Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA). Incubate at $33 \pm 2^\circ\text{C}$ for 4-7 days. Observe colony morphology (fast-growing, fluffy, woolly) and microscopic features (presence of coenocytic hyphae, rhizoids, sporangia) to preliminarily identify as Mucorales [5] [6].
- **Molecular Confirmation:** For definitive identification, perform DNA sequencing of the **Internal Transcribed Spacer (ITS) region** of ribosomal DNA [5] [6].
 - **DNA Extraction:** Use a commercial kit or a manual protocol with lysis buffer and a bead-beater to disrupt cells [6].
 - **PCR Amplification:** Amplify the ITS region using universal primers (e.g., ITS1 and ITS4).
 - **Sequencing and Analysis:** Compare the obtained sequences to databases like GenBank using BLASTn for species-level identification [5].
- **Antifungal Susceptibility Testing (AST)**
 - **Standard Reference:** Follow the **CLSI M38** or **EUCAST E.Def 9.4** standard for broth microdilution testing of filamentous fungi [5] [7].
 - **Inoculum Preparation:** Adjust the spore suspension to a final concentration of $0.4 - 5 \times 10^4$ CFU/mL in RPMI 1640 medium buffered to pH 7.0 with MOPS [5] [4].
 - **Drug Dilution and Incubation:** Prepare a serial dilution of **olorofim** in DMSO and further dilute in broth. Combine the drug dilutions with the inoculum in a 96-well microdilution tray. Incubate at 35°C for 24-48 hours [4] [7].
 - **MIC Endpoint Reading:** The Minimum Inhibitory Concentration (MIC) for **olorofim** is read as the **lowest concentration that produces 100% inhibition of visual growth** [4]. For Mucorales, the MIC will be significantly high, confirming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of this intrinsic resistance? This resistance means **olorofim is not a therapeutic option for infections caused by Mucorales (mucormycosis)**. The first-line treatment for these infections remains **amphotericin B**, with posaconazole or isavuconazole as alternatives [5] [6].

Q2: Can resistance to olorofim develop in normally susceptible fungi like *Aspergillus fumigatus*? Yes. While rare, acquired resistance can occur in *A. fumigatus* through non-synonymous mutations in the *pyrE* gene (e.g., G119C, H116R, V200E), which encodes the DHODH target protein. Research shows that exposure to agricultural fungicides with the same mechanism can select for these mutants, leading to cross-resistance to **olorofim** [8].

Q3: Are there any antifungal combinations involving olorofim that I should be aware of? *In vitro* studies show that combining **olorofim** with mould-active azoles (voriconazole, posaconazole, isavuconazole) can result in **unidirectional antagonism**, where the azoles reduce **olorofim**'s activity. This suggests that combination therapy with these agents should be approached with caution [4].

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